

Application Notes and Protocols for Studying Radical Propagation with 3-Aminotyrosine

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Compound of Interest

Compound Name: *H-Tyr(3-NH₂)-OH dihydrochloride hydrate*

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These application notes provide a detailed guide for utilizing 3-Aminotyrosine (3-AT) as a probe to study radical propagation in biological systems, with a focus on *Escherichia coli* Ribonucleotide Reductase (RNR) as a model system. The protocols outlined below describe the site-specific incorporation of 3-AT into proteins and the subsequent biophysical characterization of radical intermediates using stopped-flow UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction

Long-range proton-coupled electron transfer (PCET) is a fundamental process in many enzymatic reactions, involving the transfer of an electron and a proton between distant redox-active amino acid residues.^{[1][2]} Ribonucleotide reductase (RNR) is a paradigm for studying long-range PCET, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides through a radical-based mechanism.^{[1][3][4]} In *E. coli* RNR, a tyrosyl radical (Y122•) in the $\beta 2$ subunit initiates a radical propagation pathway that spans over 35 Å to a cysteine residue (C439) in the $\alpha 2$ subunit.^{[1][5]} This pathway is proposed to involve a series of conserved tyrosine and tryptophan residues: Y122• → W48 → Y356 in $\beta 2$, and then across the subunit interface to Y731 → Y730 → C439 in $\alpha 2$.^{[1][3][5]}

Studying the transient radical intermediates in this pathway is challenging.^[6] The site-specific incorporation of the unnatural amino acid 3-Aminotyrosine (NH₂Y) serves as a powerful tool to

probe this process.^{[1][6]} When 3-AT is incorporated at a specific position in the radical transfer pathway, the formation of a stable 3-aminotyrosyl radical (NH₂Y•) can be monitored, providing insights into the kinetics and pathway dependence of radical propagation.^{[1][2][5]}

Quantitative Data Summary

The following tables summarize the kinetic data for the formation of the 3-aminotyrosyl radical (NH₂Y•) when 3-AT is incorporated at different positions in the α2 and β2 subunits of E. coli RNR. The data is derived from stopped-flow UV-vis and EPR spectroscopy experiments.

Table 1: Kinetics of NH₂Y• Formation in 3-AT Substituted RNR Mutants

Mutant Protein	Substrate/Effector	k _{fast} (s ⁻¹)	k _{slow} (s ⁻¹)	Turnover Number (s ⁻¹)	Reference
Y731NH ₂ Y-α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	^[3]
Y730NH ₂ Y-α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	^[3]
Y356NH ₂ Y-β2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	^[3]

Table 2: Pathway Dependence of NH₂Y• Formation

Mutant Complex	NH ₂ Y• Detected	Rate Constant (% of on-pathway)	Amplitude (% of on-pathway)	Reference
Y356F– β2:Y731NH ₂ Y– α2	No	-	-	[1][5]
Y356F– β2:Y730NH ₂ Y– α2	No	-	-	[1][5]
wt– β2:Y731F/Y730N H ₂ Y–α2	No	-	-	[1][5]
wt– β2:Y413NH ₂ Y– α2 (off-pathway)	Yes	25-30%	25%	[1][5]
wt– β2:Y731F/Y413N H ₂ Y–α2	Yes	0.2-0.3%	-	[1][5]
Y356F– β2:Y413NH ₂ Y– α2	No	-	-	[1][5]

Experimental Protocols

This protocol describes the incorporation of 3-AT into the α2 and β2 subunits of E. coli RNR at specific tyrosine residues using an amber stop codon suppression system.[7][8][9]

Materials:

- Plasmids:
 - Expression vector for the target RNR subunit (e.g., pTrc for nrdA or nrdB) with an amber (TAG) codon at the desired tyrosine position.

- Plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT and the corresponding suppressor tRNA (e.g., pSUPAR or pEVOL).[10]
- E. coli expression strain (e.g., BL21(DE3)).[10]
- 3-Aminotyrosine (NH₂Y).
- Luria-Bertani (LB) agar and broth.
- Appropriate antibiotics (e.g., ampicillin, chloramphenicol).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.[10]

Procedure:

- Plasmid Preparation: Introduce an amber (TAG) stop codon at the desired tyrosine codon in the gene for the RNR subunit of interest via site-directed mutagenesis.[10]
- Transformation: Co-transform the E. coli expression strain with the expression plasmid for the mutant RNR subunit and the plasmid carrying the orthogonal aaRS/tRNA pair.[10]
- Cell Culture: a. Plate the transformed cells on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[10] b. Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C.[10] c. The next day, inoculate a larger volume of LB broth containing antibiotics and 3-AT (typically 0.5 g/L) with the overnight culture.[10] d. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.8.[10]
- Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and L-arabinose (e.g., 0.02%) to the culture.[10]
- Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 30°C) with shaking.[10]
- Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

This protocol outlines the purification of the RNR subunits containing 3-AT. The specific buffers and conditions may need to be optimized for each construct.

Materials:

- Lysis buffer (e.g., 60 mM HEPES, pH 7.6, 100 mM NaCl, 100 mM KCl, 10 mM MgCl₂, 20 mM imidazole, 5% glycerol).[11]
- Wash buffer (Lysis buffer with a slightly higher imidazole concentration).
- Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM).[11]
- Size-exclusion chromatography (SEC) buffer (e.g., 20 mM Hepes, pH 7.4, 75 mM NaCl, 0.2 mM TCEP).[12]
- Ni-NTA affinity chromatography column.
- Size-exclusion chromatography column.

Procedure:

- Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate to pellet cell debris.
- Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged RNR subunit with elution buffer.
- Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-exclusion chromatography column equilibrated with SEC buffer. b. Collect the fractions corresponding to the purified RNR subunit.
- Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer.

This protocol describes the use of stopped-flow UV-vis spectroscopy to monitor the formation of the NH₂Y• radical.[2][6][13]

Materials:

- Purified wild-type and mutant RNR subunits.
- Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA).[7]
- Substrate (e.g., CDP) and allosteric effector (e.g., ATP).[1]
- Stopped-flow spectrophotometer.

Procedure:

- Sample Preparation: a. Prepare a solution of the 3-AT-containing RNR subunit (e.g., Y731NH₂Y- α 2) and the other subunit (e.g., wt- β 2) in assay buffer. b. Prepare a separate solution of the substrate and allosteric effector in assay buffer.
- Stopped-Flow Measurement: a. Load the two solutions into separate syringes of the stopped-flow instrument.[6][13] b. Rapidly mix the solutions and monitor the change in absorbance over time at a wavelength characteristic of the NH₂Y• radical (around 410 nm). [13] c. The reaction is typically monitored for a few seconds.[6]
- Data Analysis: a. Fit the kinetic traces to a single or double exponential function to obtain the rate constants (k_{fast} and k_{slow}) for NH₂Y• formation.[3] b. The amplitude of the absorbance change corresponds to the amount of radical formed.

This protocol outlines the use of EPR spectroscopy to detect and characterize the NH₂Y• radical.[1][14][15]

Materials:

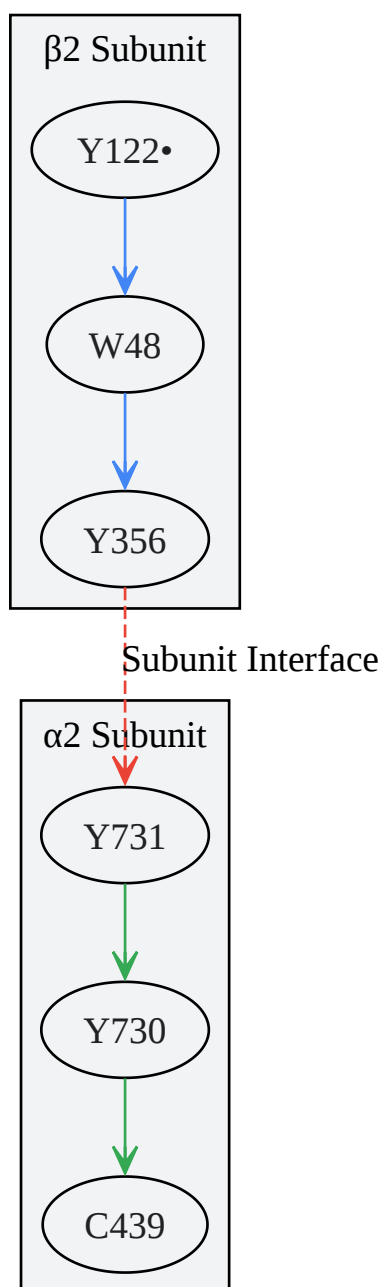
- Purified wild-type and mutant RNR subunits.
- Assay buffer.
- Substrate and allosteric effector.
- Liquid nitrogen.
- EPR tubes.

- X-band EPR spectrometer.

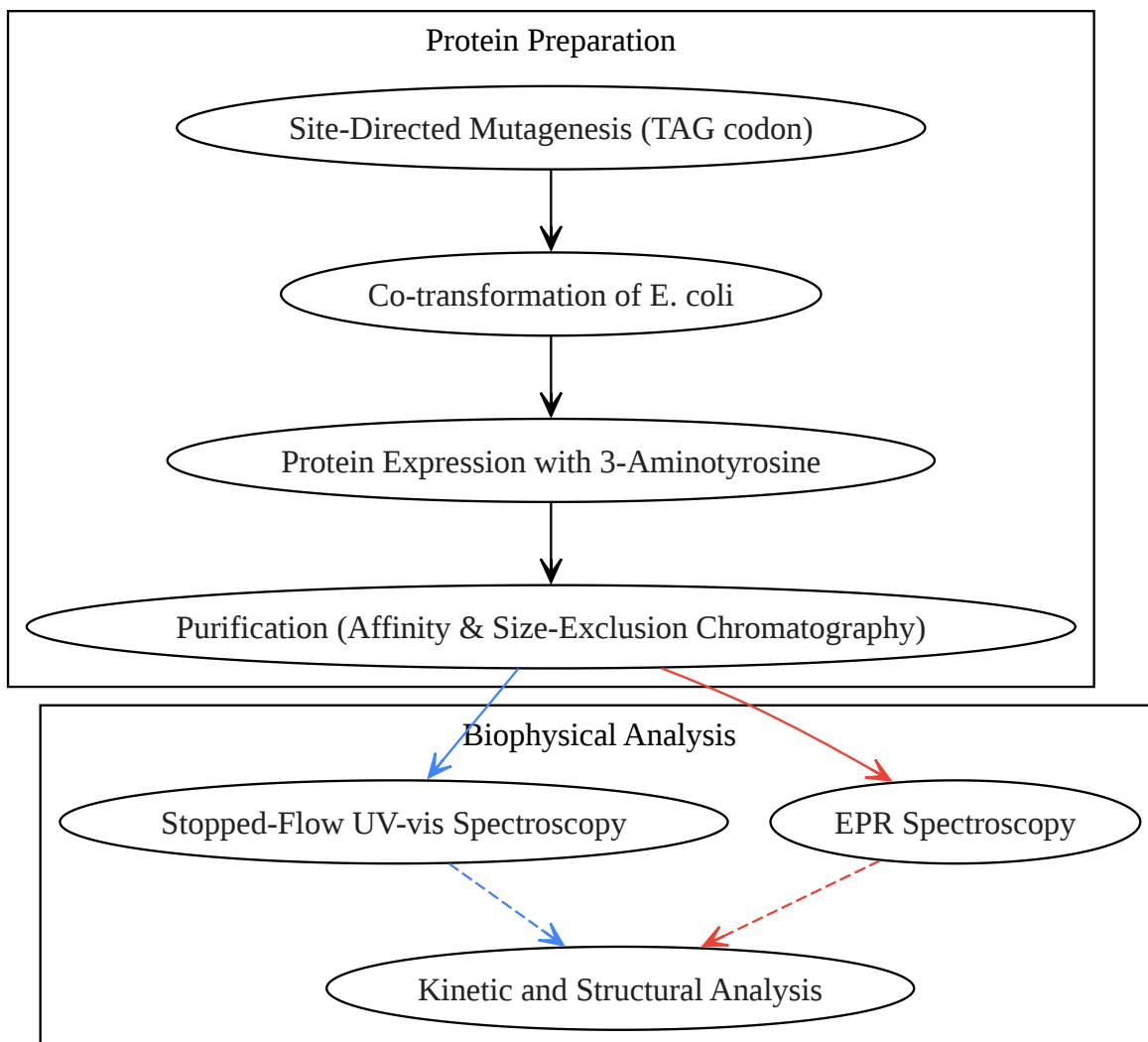
Procedure:

- Reaction Setup: a. Mix the purified RNR subunits with the substrate and allosteric effector in an EPR tube. b. Allow the reaction to proceed for a specific time (e.g., 20 seconds to 2 minutes) at a controlled temperature (e.g., 25°C).[1]
- Quenching: Rapidly freeze the reaction mixture in liquid nitrogen to trap the radical intermediates.[15]
- EPR Measurement: a. Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[1] b. Typical EPR parameters for X-band spectroscopy include a microwave frequency of ~9.5 GHz, a microwave power of ~0.05 mW, and a modulation amplitude of ~3 G.[15]
- Data Analysis: a. The EPR spectrum of the NH₂Y• radical can be distinguished from the spectrum of the native tyrosyl radical (Y122•). b. Spectral subtraction can be used to isolate the spectrum of the NH₂Y• radical.[1] c. Simulation of the EPR spectrum can provide information about the electronic and geometric structure of the radical.[1][14]

Visualizations



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